molecular formula C11H16ClNO B1283852 4-(Benzylamino)butan-2-one hydrochloride CAS No. 84689-68-9

4-(Benzylamino)butan-2-one hydrochloride

Cat. No.: B1283852
CAS No.: 84689-68-9
M. Wt: 213.7 g/mol
InChI Key: SJPZNNMGELEUJV-UHFFFAOYSA-N
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Description

Contextualizing Beta-Amino Ketones as Versatile Synthons

Beta-amino ketones are organic compounds characterized by a ketone functional group and an amino group separated by two carbon atoms. This specific arrangement imparts unique reactivity, making them exceptionally useful as synthetic intermediates. The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for a variety of chemical transformations, including cyclization, reduction, and condensation reactions.

These structural features enable β-amino ketones to serve as versatile intermediates in numerous synthetic pathways. They are essential building blocks for the synthesis of various nitrogen-containing heterocyclic compounds, β-amino alcohols, and diamines, which are prevalent scaffolds in many natural products and pharmaceutically active molecules. For instance, drugs containing the β-aminoketone moiety have demonstrated significant biological activities, highlighting the importance of this chemical class in medicinal chemistry. The dual functionality of beta-amino ketones makes them pivotal starting points for creating molecular diversity.

Historical Development of Synthetic Routes to Related Amino Ketone Systems

The synthesis of amino ketones has been a subject of extensive research, leading to the development of several key synthetic methodologies over the years. The historical and continued importance of these compounds has driven innovation in their preparation, moving from classical reactions to more efficient and selective modern techniques.

One of the most traditional and widely known methods for synthesizing β-amino ketones is the Mannich reaction . This reaction typically involves the aminoalkylation of an enolizable ketone with a non-enolizable aldehyde and a primary or secondary amine. While foundational, classical Mannich reactions often required harsh conditions and could lead to the formation of byproducts.

Another significant historical route is the aza-Michael addition (or conjugate addition) of an amine to an α,β-unsaturated ketone. This method is often considered to have a greater economic advantage over Mannich-type reactions and has been a reliable route for accessing β-amino ketones.

Over time, these classical methods have been refined and supplemented by modern catalytic systems to improve yield, selectivity, and reaction conditions. Key advancements include:

Lewis Acid Catalysis: The use of Lewis acids in Mannich reactions allows the reaction to proceed under milder conditions and with greater control.

Organocatalysis: The development of small organic molecule catalysts has provided powerful tools for asymmetric Mannich and aza-Michael reactions, enabling the synthesis of chiral β-amino ketones with high enantioselectivity.

Transition-Metal Catalysis: Catalysts based on metals like copper and rhodium have enabled novel synthetic routes. For example, copper-catalyzed methods have been developed for synthesizing β-amino ketones from allyl alcohols and anilines.

The evolution of these synthetic strategies reflects a broader trend in organic chemistry towards more efficient, atom-economical, and environmentally benign processes.

Table 1: Comparison of Major Synthetic Routes to Beta-Amino Ketones

MethodDescriptionAdvantagesCommon Limitations
Mannich Reaction Aminoalkylation of a ketone using an aldehyde and an amine.Well-established, versatile.Often requires harsh conditions, potential for side products.
Aza-Michael Addition Conjugate addition of an amine to an α,β-unsaturated ketone.Good atom economy, milder conditions than classical Mannich.Substrate scope can be limited.
Catalytic Methods Use of organo-, Lewis acid, or transition-metal catalysts.High selectivity, mild conditions, access to chiral products.Catalyst cost and sensitivity.

Significance of 4-(Benzylamino)butan-2-one (B13423505) Hydrochloride as a Key Intermediate

4-(Benzylamino)butan-2-one hydrochloride is a valuable chemical intermediate whose significance lies in its specific molecular architecture. As a salt, it offers improved stability and handling characteristics compared to the free base. The molecule contains two key functional groups that can be selectively manipulated: a secondary amine protected by a benzyl (B1604629) group and a ketone.

The benzyl group serves as a common and reliable protecting group for the amine. It is stable under a variety of reaction conditions but can be readily removed through catalytic hydrogenation. This allows chemists to perform reactions at other parts of the molecule, such as the ketone, without interference from the amine. Once the desired modifications are made, the benzyl group can be cleaved to reveal a primary amine, which can then undergo further functionalization (e.g., acylation, alkylation, or cyclization).

The ketone group is also a versatile handle for synthetic transformations. It can undergo:

Nucleophilic addition reactions to form tertiary alcohols.

Reduction to a secondary alcohol, yielding a β-amino alcohol.

Reductive amination to create a diamine.

Condensation reactions to build more complex carbon skeletons.

While direct, large-scale pharmaceutical syntheses starting from 4-(Benzylamino)butan-2-one are not widely published in mainstream literature, its utility can be inferred from the applications of structurally similar 4-substituted-2-butanones. For example, compounds like 4-hydroxy-2-butanone (B42824) and 4-diethylamino-2-butanone are used as precursors in the synthesis of pharmaceutically active compounds, including the non-steroidal anti-inflammatory drug Nabumetone. google.comontosight.ai The butanone framework is a recognized building block, and the protected amino function in this compound makes it a strategic precursor for creating analogues of known bioactive molecules or for discovering new chemical entities. Its availability from chemical suppliers underscores its role as a research tool and building block for complex target synthesis. sigmaaldrich.com

Properties

IUPAC Name

4-(benzylamino)butan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-10(13)7-8-12-9-11-5-3-2-4-6-11;/h2-6,12H,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPZNNMGELEUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Benzylamino Butan 2 One Hydrochloride and Analogues

Direct Synthesis Approaches

Direct approaches aim to construct the core structure of 4-(benzylamino)butan-2-one (B13423505) in a single or a few straightforward steps from basic starting materials.

The Michael addition, or conjugate addition, represents a versatile method for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing 4-(benzylamino)butan-2-one, the aza-Michael addition of benzylamine (B48309) to methyl vinyl ketone is a primary and direct route. This reaction involves the nucleophilic attack of the amine onto the β-carbon of the α,β-unsaturated ketone. researchgate.net

The reaction mechanism proceeds via the addition of the benzylamine nucleophile to the electron-deficient alkene of methyl vinyl ketone, which is activated by the conjugated carbonyl group. This 1,4-addition results in the formation of an enolate intermediate, which is subsequently protonated to yield the final product, 4-(benzylamino)butan-2-one. The reaction is typically thermodynamically controlled. organic-chemistry.org The free base can then be treated with hydrochloric acid to precipitate the desired hydrochloride salt.

Table 1: Michael Addition of Benzylamine to Methyl Vinyl Ketone

Reactant 1Reactant 2Reaction TypeProduct (Free Base)
BenzylamineMethyl Vinyl KetoneAza-Michael Addition4-(Benzylamino)butan-2-one

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. pearson.com This process involves two key steps: the initial reaction between an amine and a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. pearson.comias.ac.in For the synthesis of 4-(benzylamino)butan-2-one, this strategy can be employed by reacting benzylamine with a suitable four-carbon carbonyl precursor, such as 4-oxobutanal or 4-hydroxybutan-2-one.

The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate in preference to the starting carbonyl compound. ias.ac.in

Catalytic hydrogenation is a clean and efficient method for the reduction step in a reductive amination sequence. Palladium-based catalysts, most commonly palladium on carbon (Pd/C), are frequently used for this transformation. The reaction involves mixing the amine, the carbonyl compound, and the catalyst in a suitable solvent under a hydrogen gas atmosphere. rsc.org The imine formed in situ is readily hydrogenated on the catalyst surface to yield the target amine.

This method is highly effective, often providing high yields with simple workup procedures that involve filtering off the catalyst. nih.gov It is a valuable technique in both laboratory and industrial settings for the synthesis of secondary and tertiary amines.

Table 2: Catalytic Hydrogenation in Reductive Amination

AmineCarbonyl PrecursorCatalystReducing AgentProduct
Benzylamine4-Hydroxybutan-2-onePalladium on Carbon (Pd/C)Hydrogen Gas (H₂)4-(Benzylamino)butan-2-one
Benzylamine4-OxobutanalPalladium on Carbon (Pd/C)Hydrogen Gas (H₂)4-(Benzylamino)butan-2-one

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to alcohols. masterorganicchemistry.comlibretexts.org It is also highly effective for the reduction of imine and iminium ion intermediates formed during reductive amination. ias.ac.inorganic-chemistry.org Unlike more reactive hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents like methanol (B129727) and ethanol (B145695), making it a convenient and safer option. libretexts.org

In this procedure, the amine and carbonyl compound are mixed, often in a solvent like methanol, to form the imine intermediate. Sodium borohydride is then added to the mixture, which chemoselectively reduces the C=N double bond to afford the amine product. organic-chemistry.orgyoutube.com This stepwise procedure, where the imine is formed first before the addition of the reducing agent, can help minimize side reactions such as the dialkylation of primary amines. organic-chemistry.org

Table 3: Sodium Borohydride in Reductive Amination

AmineCarbonyl PrecursorReducing AgentSolventProduct
Benzylamine4-Hydroxybutan-2-oneSodium Borohydride (NaBH₄)Methanol / Ethanol4-(Benzylamino)butan-2-one
Benzaldehyde4-Aminobutan-2-oneSodium Borohydride (NaBH₄)Methanol / Ethanol4-(Benzylamino)butan-2-one

The Mannich reaction is a fundamental three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The reaction condenses an aldehyde (typically non-enolizable, like formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound (like a ketone). nih.govderpharmachemica.com The product of a classic Mannich reaction is a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org

The mechanism begins with the formation of an iminium ion from the amine and the aldehyde. The enol form of the ketone then acts as a nucleophile, attacking the electrophilic iminium ion to form a new carbon-carbon bond, resulting in the β-amino ketone. wikipedia.org While this reaction is a cornerstone for the synthesis of β-amino carbonyl compounds, it is not a direct route to γ-amino ketones like 4-(benzylamino)butan-2-one. However, understanding this methodology is crucial in the broader context of synthesizing amino ketones. Various catalysts, including bismuth nitrate and sulfated MCM-41, have been developed to improve the efficiency and yields of Mannich reactions. ijitee.orgresearchgate.net

Table 4: General Scheme for Mannich Reaction

Component 1Component 2Component 3Reaction TypeProduct Class
Aldehyde (e.g., Formaldehyde)Amine (Primary or Secondary)Enolizable Ketone (e.g., Acetone)Mannich Reactionβ-Amino Carbonyl Compound

Reductive Amination Strategies for Benzylamino-Substituted Butanones

Precursor Synthesis and Intermediate Transformations

The synthesis of 4-(benzylamino)butan-2-one hydrochloride often relies on the availability of specific precursors and the efficient transformation of intermediates. The choice of synthetic route dictates which precursors are required.

For reductive amination strategies, a key precursor is 4-hydroxybutan-2-one. This compound can be synthesized via the selective oxidation of 1,3-butanediol. google.com For example, using a catalyst such as sodium tungstate in the presence of hydrogen peroxide can yield 4-hydroxybutan-2-one. google.com

Another critical transformation is the final salt formation. The synthetic methods described above typically yield the free base, 4-(benzylamino)butan-2-one. To obtain the hydrochloride salt, the purified free base is dissolved in a suitable organic solvent, such as diethyl ether or ethanol. A solution of hydrochloric acid (either gaseous HCl or a solution in a solvent like isopropanol or dioxane) is then added, causing the this compound to precipitate out of the solution. The resulting crystalline solid can then be isolated by filtration.

Preparation of Related Butanone Derivatives as Synthetic Precursors

The synthesis of this compound fundamentally relies on the availability of suitable butanone precursors. A common and critical starting material is 4-hydroxy-2-butanone (B42824). google.comorgsyn.org This precursor can be synthesized through several routes, including the aldol (B89426) condensation of acetone (B3395972) and formaldehyde (B43269) or the oxidation of 1,3-butanediol. guidechem.comgoogle.comsemanticscholar.orgnih.gov

Precursor CompoundStarting MaterialReagentReference
4-Hydroxy-2-butanone1,3-ButanediolHydrogen Peroxide guidechem.comgoogle.com
4-Hydroxy-2-butanoneAcetone, FormaldehydeAlkaline Catalyst semanticscholar.org
4-Mesyloxy-2-butanone4-Hydroxy-2-butanoneMethanesulfonyl Chloride google.com
4-Acetoxy-2-butanone4-Hydroxy-2-butanoneAcetic Anhydride google.com
4-Benzyloxy-2-butanone4-Hydroxy-2-butanoneBenzyl (B1604629) Bromide orgsyn.org

Role of Protecting Groups in Controlled Synthesis

In the synthesis of complex molecules like analogues of 4-(benzylamino)butan-2-one, protecting groups are essential tools to ensure chemoselectivity. wikipedia.org They temporarily mask a reactive functional group to prevent it from participating in a chemical reaction, allowing another part of the molecule to be modified. researchgate.net

For example, in the synthesis of precursors like 4-benzyloxy-2-butanone, the benzyl group acts as a protecting group for the hydroxyl functionality of 4-hydroxy-2-butanone. orgsyn.org This is particularly useful if subsequent reaction steps involve conditions that could adversely affect a free hydroxyl group, such as strongly basic or oxidizing environments. The benzyl group is advantageous as it is stable under many reaction conditions but can be selectively removed later, often through hydrogenolysis. wikipedia.org

In synthesizing more complex analogues, other functional groups on the benzyl ring or the butanone chain might also require protection. The choice of protecting group is critical and must be orthogonal, meaning each group can be removed under specific conditions without affecting the others. wikipedia.org For instance, an amine might be protected as a carbamate (e.g., Boc or Fmoc), while a ketone could be protected as an acetal. oup.com This strategy allows for precise, stepwise modifications of the molecule.

Optimization of Reaction Conditions and Yield Enhancement

Solvent Effects on Reaction Efficiency

The selection of a solvent is a critical parameter in optimizing synthetic reactions, as it can significantly influence reaction rates, yields, and even the course of a reaction. core.ac.uk Solvents can affect the solubility of reactants, stabilize transition states, and mediate heat transfer. For instance, the preparation of 4-benzyloxy-2-butanone utilizes toluene as the reaction solvent, while purification is carried out using a mixture of tetrahydrofuran and hexane. orgsyn.org The choice of non-polar and polar aprotic solvents in this sequence highlights their different roles in reaction progression and product isolation.

In some modern synthetic approaches, there is a move towards solvent-free reactions to increase efficiency and reduce environmental impact. researchgate.net The study of solvent effects also extends to understanding how solvent polarity and proticity can influence reaction mechanisms, providing insights that allow for the rational selection of the optimal solvent for a given transformation. nih.gov

Temperature and Pressure Considerations in Synthetic Protocols

Temperature and pressure are fundamental physical parameters that are carefully controlled to optimize reaction outcomes. Different steps in a synthetic sequence may require vastly different temperature and pressure regimes. For example, the formation of 4-mesyloxy-2-butanone is conducted at temperatures near 0 °C to control the exothermic reaction, while other coupling reactions may require heating to temperatures as high as 132 °C to proceed at a reasonable rate. google.com

Advanced synthetic setups, such as telescoped flow systems, can operate at elevated temperatures (e.g., 115-130 °C) and pressures (e.g., 5 barg) to achieve high throughput and yields. ucl.ac.uksouthwales.ac.uk In contrast, some syntheses, like the non-catalytic production of 4-hydroxy-2-butanone, are explored under supercritical conditions, involving very high temperatures (250-290°C) and pressures (around 170 bar), which can dramatically alter reaction kinetics. semanticscholar.orgnih.gov Purification steps like vacuum distillation are also common, employing reduced pressure (e.g., 24 torr) to remove solvents or by-products at lower temperatures, thus preventing thermal degradation of the product. google.com

Synthetic StepTemperaturePressureReference
Mesylation of 4-hydroxy-2-butanone~0-20 °CAtmospheric google.com
Coupling Reaction~132 °CAtmospheric google.com
Flow Synthesis115-130 °C5 barg ucl.ac.uksouthwales.ac.uk
Friedel-Crafts Alkylation100-150 °C1-15 bar google.com
Supercritical Synthesis250-290 °C~170 bar semanticscholar.orgnih.gov

Catalyst Selection and Loading for Specific Transformations

Catalysts are crucial for enhancing reaction rates and selectivity in the synthesis of 4-(benzylamino)butan-2-one and its precursors. The choice of catalyst depends on the specific transformation being performed.

For coupling reactions, palladium-based catalysts are often employed. Examples include palladium on carbon or homogeneous catalysts like dichloro bis-(triphenylphosphine) palladium (II), with typical catalyst loadings in the range of 0.005 to 1.0 mole % relative to the limiting reagent. google.com Hydrogenation steps, such as for deprotection, frequently use palladium on charcoal. derpharmachemica.com

In the synthesis of butanone precursors, a variety of catalysts are utilized. The synthesis of raspberry ketone (a related aryl butanone) has been explored with solid acid catalysts like Amberlyst-15 and acid-activated Montmorillonite clay. google.comnih.gov The oxidation of 1,3-butanediol to 4-hydroxy-2-butanone can be achieved using tungstate catalysts. guidechem.comgoogle.com Furthermore, organocatalysts such as 4-(dimethylamino)pyridine (DMAP) have been used in the synthesis of related aminocyclobutanones. doi.org The optimal catalyst and its loading are key factors that must be determined empirically to maximize yield and minimize side reactions.

Isolation and Purification Techniques for the Hydrochloride Salt

The final step in the synthesis is the isolation and purification of the target compound as its hydrochloride salt. This is typically achieved by treating the free base, 4-(benzylamino)butan-2-one, with hydrochloric acid. A common method involves dissolving the crude free base in a suitable organic solvent, such as ethanol, and then adding an ethanolic solution of hydrochloric acid. derpharmachemica.com This process protonates the basic amino group, forming the hydrochloride salt which is often less soluble in the organic solvent and precipitates out.

The precipitated solid can then be collected by filtration. Further purification is generally achieved through recrystallization. ijddr.in This involves dissolving the crude salt in a minimum amount of a hot solvent or solvent mixture in which the salt has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the pure hydrochloride salt crystallizes, leaving impurities behind in the solution. The selection of the appropriate recrystallization solvent is critical for obtaining a high-purity product with a good recovery rate. The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Filtration and Recrystallization Methods

Filtration and recrystallization are fundamental techniques for the purification of solid organic compounds like this compound.

Filtration is a mechanical method used to separate a solid from a liquid. In the context of synthesizing hydrochloride salts of aminoketones, filtration is typically employed to collect the precipitated crude product after the salification step or to isolate the purified crystals after recrystallization. Vacuum filtration is often preferred as it is more efficient and faster than gravity filtration for removing residual solvent from the solid product. The choice of filter paper porosity is important to ensure efficient collection of the solid without significant loss.

Recrystallization is a powerful purification technique based on the principle of differential solubility. An impure solid is dissolved in a suitable hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at low temperatures but have high solubility at elevated temperatures.

Dissolve impurities well at all temperatures or not at all.

Not react with the compound being purified.

Have a boiling point lower than the melting point of the compound to prevent "oiling out".

Be volatile enough to be easily removed from the purified crystals.

For β-aminoketone hydrochlorides and analogous compounds, a variety of solvent systems can be employed for recrystallization. Often, a single solvent may not provide the optimal solubility characteristics, necessitating the use of a mixed solvent system (a "solvent pair"). In this approach, the compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent (antisolvent) in which it is sparingly soluble is added to induce crystallization.

A common procedure for the purification of hydrochloride salts of amino compounds involves dissolving the crude salt in a suitable solvent like methanol or ethanol, followed by the addition of a less polar solvent such as diethyl ether or ethyl acetate to initiate crystallization. For instance, a patented method for a related β-amino alcohol hydrochloride describes its recovery and purification by crystallization from an ethanol:ether mixture researchgate.net. After crystallization, the purified product is collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.

Parameter Description Common Practice for Analogues
Filtration Type Method of separating the solid product from the liquid.Vacuum filtration is commonly used for efficient separation.
Recrystallization Solvent The liquid medium used to dissolve the impure solid.Single solvents like ethanol or methanol, or mixed solvent systems such as ethanol/diethyl ether, can be effective.
Washing Solvent A cold solvent used to rinse the filtered crystals.A small amount of the cold recrystallization solvent is typically used.
Drying Method Removal of residual solvent from the purified crystals.Air drying or drying under vacuum.

Chromatographic Separation Techniques

Chromatography is a versatile separation technique used to purify compounds based on their differential partitioning between a stationary phase and a mobile phase. For 4-(benzylamino)butan-2-one and its analogues, column chromatography is a frequently used method for purification, especially when dealing with complex mixtures or when high purity is required.

Column Chromatography involves packing a solid adsorbent, the stationary phase, into a column. The crude mixture is loaded onto the top of the column, and a liquid, the mobile phase (eluent), is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, thus enabling separation.

For β-aminoketones and related compounds, silica gel is a commonly used stationary phase due to its polarity and ability to separate compounds based on differences in their functional groups. The choice of the mobile phase is critical for achieving good separation. A systematic approach often involves first analyzing the mixture by thin-layer chromatography (TLC) to determine a suitable solvent system.

The polarity of the mobile phase is adjusted to achieve optimal separation. For relatively polar compounds like β-aminoketones, a mixture of a non-polar solvent and a more polar solvent is typically used. For example, research on the synthesis of various β-aminoketones reports the use of silica gel column chromatography with eluent systems such as:

Isopropyl alcohol in cyclohexane miamioh.edu

Dichloromethane:Methanol (20:1) quizlet.commit.edu

Dichloromethane:Ethyl Acetate (5:1) quizlet.commit.edu

The fractions collected from the column are analyzed (e.g., by TLC), and those containing the pure desired compound are combined and the solvent is evaporated to yield the purified product. It is important to note that 4-(benzylamino)butan-2-one would typically be purified in its free base form using column chromatography before being converted to its hydrochloride salt. The salt form is generally too polar and has poor solubility in the common organic solvents used for silica gel chromatography.

Technique Stationary Phase Typical Mobile Phase for Analogues Separation Principle
Column Chromatography Silica Gel (100-200 mesh)Isopropyl alcohol/Cyclohexane, Dichloromethane/Methanol, Dichloromethane/Ethyl AcetateDifferential adsorption based on polarity.

Elucidation of Reaction Mechanisms and Mechanistic Studies of 4 Benzylamino Butan 2 One Hydrochloride Transformations

Detailed Reaction Mechanisms of Formation

The formation of the 4-(benzylamino)butan-2-one (B13423505) backbone can be achieved through several synthetic strategies, most notably the Michael addition and reductive amination. Both pathways involve distinct electrophilic and nucleophilic interactions that define the course of the reaction.

The Michael addition, or conjugate 1,4-addition, provides a direct route to the 4-(benzylamino)butan-2-one skeleton. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic addition of benzylamine (B48309) to an α,β-unsaturated carbonyl compound, specifically methyl vinyl ketone (but-3-en-2-one). acs.org

The mechanism proceeds in the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine acts as the nucleophile (the Michael donor). chemistrysteps.com It attacks the electrophilic β-carbon of the α,β-unsaturated system of methyl vinyl ketone (the Michael acceptor). masterorganicchemistry.com This is favored due to the resonance delocalization of the π-electrons, which imparts a partial positive charge on the β-carbon. chemistrysteps.com

Intermediate Formation: This attack results in the formation of a new carbon-nitrogen bond and a resonance-stabilized enolate intermediate. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com

Protonation: The enolate intermediate is then protonated, typically by a solvent molecule or a proton source introduced during workup, to yield the final 1,5-dicarbonyl product, in this case, the neutral 4-(benzylamino)butan-2-one base. byjus.com

Table 1: Key Components in the Michael Addition for 4-(Benzylamino)butan-2-one Formation

RoleCompoundKey Feature
Michael Donor BenzylamineNucleophilic nitrogen atom
Michael Acceptor Methyl vinyl ketoneElectrophilic β-carbon in an α,β-unsaturated system
Intermediate EnolateResonance-stabilized anion
Product 4-(Benzylamino)butan-2-oneResult of 1,4-conjugate addition

This table summarizes the roles of the reactants and key intermediates in the synthesis of 4-(benzylamino)butan-2-one via the Michael addition reaction.

Reductive amination is another versatile method for synthesizing amines, which converts a carbonyl group into an amine through an imine or iminium ion intermediate. wikipedia.org To form 4-(benzylamino)butan-2-one, this process would typically involve the reaction of a suitable four-carbon ketone with benzylamine in the presence of a reducing agent. masterorganicchemistry.com

The mechanism can be dissected into two main stages:

Iminium Ion Formation: The reaction begins with the nucleophilic attack of the primary amine (benzylamine) on the electrophilic carbonyl carbon of a ketone (e.g., 4-hydroxybutan-2-one). This forms a transient hemiaminal species. wikipedia.org Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of a C=N double bond, yielding a protonated imine, known as an iminium ion. libretexts.org The acidic medium is crucial; if the pH is too low, the starting amine will be protonated and become non-nucleophilic. masterorganicchemistry.com

Reduction: The iminium ion is a key electrophilic intermediate. The carbon of the C=N bond carries a positive charge, making it susceptible to nucleophilic attack by a hydride ion (H⁻). chemistrysteps.com A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is introduced. masterorganicchemistry.com These reagents are mild enough not to reduce the initial ketone but are effective at reducing the iminium ion as it forms, driving the reaction to completion and yielding the secondary amine product. wikipedia.orgmasterorganicchemistry.com This "one-pot" approach is highly efficient in modern organic synthesis. wikipedia.org

Mechanistic Aspects of Derivatization Reactions

The bifunctional nature of 4-(benzylamino)butan-2-one, containing both a secondary amine and a ketone, allows for a wide range of derivatization reactions at either or both functional groups.

The secondary amine in 4-(benzylamino)butan-2-one can be readily acylated to form amides or formamides. This transformation proceeds via a nucleophilic acyl substitution mechanism.

The general mechanism involves:

Activation of the Carboxylic Acid (or derivative): While a direct reaction with a carboxylic acid is possible, it is often slow and requires high temperatures. masterorganicchemistry.com More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an acid anhydride. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid in situ. masterorganicchemistry.com

Nucleophilic Attack: The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated acyl compound. This forms a tetrahedral intermediate. libretexts.org

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride, acetate). A final deprotonation step, often by another molecule of the amine or a mild base, yields the stable tertiary amide product. masterorganicchemistry.comlibretexts.org

To synthesize a formamide, a similar process is followed using formic acid or its derivatives as the acylating agent.

The ketone group offers a rich platform for chemical modification, allowing for the introduction of diverse structural motifs. These transformations typically involve nucleophilic addition to the carbonyl carbon.

Table 2: Selected Mechanistic Transformations of the Ketone Moiety

ReactionReagent(s)Key IntermediateResulting Functional Group
Reduction NaBH₄, LiAlH₄AlkoxideSecondary Alcohol
Grignard Reaction R-MgBr, H₃O⁺AlkoxideTertiary Alcohol
Wittig Reaction Ph₃P=CHR (Ylide)OxaphosphetaneAlkene
Cyanohydrin Formation HCN, KCNCyanohydrin anionα-Hydroxynitrile
Imine Formation R-NH₂, mild acidHemiaminalImine (Schiff base)

This table outlines several common transformations of the ketone group in 4-(benzylamino)butan-2-one, highlighting the reagents, key intermediates, and the resulting functional groups.

Each of these reactions begins with the attack of a nucleophile (hydride, carbanion, ylide, cyanide, or amine) on the electrophilic carbonyl carbon. For instance, in a Grignard reaction, the alkyl group from the organomagnesium reagent adds to the carbonyl, forming a magnesium alkoxide intermediate, which is then protonated to yield a tertiary alcohol. In the Wittig reaction, the phosphorus ylide adds to the ketone to form a four-membered oxaphosphetane ring, which then collapses to form an alkene and triphenylphosphine (B44618) oxide.

Stereochemical Control and Asymmetric Synthesis

While 4-(benzylamino)butan-2-one itself is an achiral molecule, transformations of the ketone or modifications to the carbon backbone can create one or more stereocenters. The principles of asymmetric synthesis can be applied to control the stereochemical outcome of these reactions, which is a fundamental aspect of modern organic chemistry. researchgate.net

Achieving stereochemical control often involves one of the following strategies:

Chiral Catalysts: A small amount of a chiral catalyst, such as a proline derivative or a metal complex with chiral ligands, can direct the reaction to favor the formation of one enantiomer over the other. cardiff.ac.uk For instance, an asymmetric aldol (B89426) reaction or an asymmetric Michael addition can be used to construct chiral β-amino ketone frameworks with high enantiomeric excess. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material, directing the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed, leaving a chiral product.

Chiral Reagents: Using a stoichiometric amount of a chiral reagent, such as a chiral reducing agent derived from organoboranes, can achieve asymmetric reduction of the ketone to a specific enantiomer of the corresponding alcohol. york.ac.uk

For example, the asymmetric reduction of the ketone in 4-(benzylamino)butan-2-one would produce a chiral amino alcohol. Using a biocatalyst, such as a specific yeast strain, can also achieve this transformation with exceptionally high stereochemical selectivity. researchgate.net Similarly, employing an asymmetric variant of the Mannich or Michael reactions during the synthesis of the β-amino ketone backbone can establish a stereocenter at the C3 position, leading to chiral analogs of the target compound. nih.gov The ability to control these stereochemical outcomes is paramount, particularly in the synthesis of complex molecules. researchgate.netepfl.ch

Diastereoselective and Enantioselective Approaches

The asymmetric Mannich reaction stands as one of the most powerful and widely utilized methods for the synthesis of chiral β-amino ketones. rsc.org This reaction involves the addition of an enolate or enol equivalent to an imine, creating a new carbon-carbon bond and up to two new stereocenters. The stereochemical outcome can be directed through two main strategies: using a chiral auxiliary attached to one of the reactants (diastereoselective approach) or employing a chiral catalyst that influences the reaction environment (enantioselective approach).

In a potential diastereoselective synthesis of 4-(benzylamino)butan-2-one, a chiral auxiliary could be attached to either the enolate precursor or the imine. For instance, a chiral auxiliary, such as an Evans oxazolidinone, could be appended to a propionate-derived donor, which, after a stereoselective Mannich reaction with an N-benzyl imine and subsequent transformation, would yield the desired product. rsc.org This substrate-controlled approach relies on the steric and electronic properties of the auxiliary to favor the formation of one diastereomer over the other.

Alternatively, enantioselective approaches utilize a chiral catalyst to control the stereochemistry of the reaction between achiral precursors. nih.gov Organocatalysis, in particular, has emerged as a robust strategy for the synthesis of chiral β-amino ketones. beilstein-journals.orgorganic-chemistry.org For the synthesis of 4-(benzylamino)butan-2-one, a direct asymmetric three-component Mannich reaction could be envisioned, combining acetone (B3395972) (or a more reactive enolate precursor), benzaldehyde, and an amine in the presence of a chiral catalyst like L-proline or its derivatives. nih.govsci-hub.cat This atom-economical approach generates the chiral product directly, with the catalyst dictating the facial selectivity of the enamine's attack on the imine.

The choice between a diastereoselective and an enantioselective strategy often depends on factors such as the availability of starting materials, the desired stereoisomer, and the ease of removing the chiral auxiliary versus the cost and efficiency of the catalyst.

Role of Chiral Auxiliaries and Catalysts in Stereocontrol

The stereocontrol in the synthesis of chiral β-amino ketones is fundamentally governed by the ability of a chiral element—be it an auxiliary or a catalyst—to create an energetically favorable transition state for the formation of one stereoisomer.

Chiral Auxiliaries in Diastereocontrol:

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. osi.lv After the desired transformation, the auxiliary is removed, having fulfilled its role. Evans oxazolidinones are a prominent class of chiral auxiliaries used in asymmetric alkylations and Mannich reactions. rsc.orgsigmaaldrich.com In the context of synthesizing a β-amino ketone, an N-acylated oxazolidinone can be converted into its corresponding enolate. The bulky substituent on the oxazolidinone ring (e.g., isopropyl, phenyl, or benzyl) effectively shields one face of the enolate, forcing the electrophile (the imine) to approach from the less hindered face. This results in a highly diastereoselective carbon-carbon bond formation.

Another widely used class of chiral auxiliaries is N-tert-butanesulfinimine (Ellman's auxiliary). osi.lv In this approach, the chiral sulfinyl group is attached to the imine nitrogen. The sulfinyl group acts as a powerful stereodirecting group, controlling the nucleophilic attack of an enolate on the imine carbon. The stereochemical outcome is dictated by the formation of a rigid, six-membered, chair-like transition state involving chelation of a metal cation (from the enolate) by the sulfinyl oxygen and the imine nitrogen.

Table 1: Representative Diastereoselective Mannich-Type Reactions Using Chiral Auxiliaries
Chiral AuxiliaryEnolate/Imine SourceElectrophile/NucleophileDiastereomeric Excess (d.e.)Yield (%)
(R)-4-benzyl-2-oxazolidinoneN-propionyl derivative (as enolate)N-PMP-protected imine>95%High
(R)-N-tert-butanesulfinimineImine from benzaldehydeLithium enolate of acetoneup to 98%Good
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-acetyl derivative (as enolate)Various N-protected imines>90%Variable

Chiral Catalysts in Enantiocontrol:

Chiral catalysts create a chiral environment that forces the reaction between achiral substrates to proceed through a diastereomeric transition state, leading to an enantiomerically enriched product. L-proline and its derivatives are highly effective organocatalysts for asymmetric Mannich reactions. nih.govresearchgate.net The proposed mechanism involves the formation of a chiral enamine intermediate between the ketone (e.g., acetone) and the proline catalyst. sci-hub.cat Simultaneously, the aldehyde and amine components form an in situ imine. The enamine then attacks one of the enantiotopic faces of the imine. The stereoselectivity is controlled by the specific geometry of the transition state, which is stabilized by hydrogen bonding involving the carboxylic acid group of proline. This directs the imine to a specific orientation relative to the enamine, leading to high enantioselectivity. sci-hub.cat

Metal-based chiral catalysts, often complexes of copper, zinc, or silver with chiral ligands, are also employed. organic-chemistry.org These Lewis acidic catalysts activate the imine electrophile by coordinating to the nitrogen atom. The chiral ligand environment around the metal center then blocks one face of the imine, allowing the nucleophilic enolate to attack only from the accessible face, thus ensuring enantioselectivity.

Table 2: Representative Enantioselective Catalytic Mannich Reactions for β-Amino Ketone Synthesis
CatalystKetoneAldehyde/AmineEnantiomeric Excess (e.e.)Yield (%)
L-Proline (20-30 mol%)Acetonep-Methoxyaniline / Various aldehydesup to >99%50-98%
Cinchonine-derived thiourea (B124793) (10 mol%)β-Keto acidsN-Boc-protected iminesup to 85%up to 97%
Cu(OTf)₂ / Chiral diamine ligandSilyl enol ethersN-Acylimino estersup to 99%High

Derivatization Strategies and Chemical Transformations of 4 Benzylamino Butan 2 One Hydrochloride

Functional Group Interconversions of the Ketone Moiety

The ketone group in 4-(benzylamino)butan-2-one (B13423505) is a primary site for chemical modification, allowing for reduction to alcohols and condensation reactions to form various C=N double-bonded derivatives.

Reduction to Alcohols (e.g., 4-(Benzylamino)butan-2-ol)

The carbonyl group of 4-(benzylamino)butan-2-one can be readily reduced to a secondary alcohol, yielding 4-(benzylamino)butan-2-ol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its selectivity for aldehydes and ketones. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

The general reaction scheme is as follows:

Starting Material: 4-(Benzylamino)butan-2-one

Reagent: Sodium Borohydride (NaBH₄)

Solvent: Typically methanol (B129727) or ethanol (B145695)

Product: 4-(Benzylamino)butan-2-ol

This reduction introduces a new chiral center into the molecule, leading to the formation of a racemic mixture of (R)- and (S)-enantiomers of 4-(benzylamino)butan-2-ol.

Reaction TypeReagentProduct
Ketone ReductionSodium Borohydride (NaBH₄)4-(Benzylamino)butan-2-ol

Oxime, Hydrazone, and Imine Formation

The ketone functionality can undergo condensation reactions with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. This reaction is typically carried out under mildly acidic conditions, which catalyze the initial nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration.

Hydrazone Formation: Condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) results in the formation of hydrazones. The Wolff-Kishner reduction, which utilizes a hydrazone intermediate under basic conditions, can be used to completely reduce the ketone to a methylene (B1212753) group, although this would result in a different transformation of the carbon backbone.

Imine Formation (Schiff Bases): Reaction with other primary amines (R-NH₂) leads to the formation of imines, also known as Schiff bases. The formation of 4-(phenylimino)butan-2-one has been suggested as a potential intermediate in related syntheses.

These reactions are generally reversible and are driven to completion by the removal of water.

ReactantProduct TypeGeneral Product Structure
Hydroxylamine (NH₂OH)OximeC=N-OH
Hydrazine (H₂NNH₂)HydrazoneC=N-NH₂
Primary Amine (R-NH₂)Imine (Schiff Base)C=N-R

Transformations of the Secondary Amine Group

The secondary amine in 4-(benzylamino)butan-2-one is nucleophilic and can undergo reactions such as alkylation and acylation at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The secondary amine can be alkylated using alkyl halides (e.g., methyl iodide) in the presence of a base to neutralize the hydrohalic acid byproduct. This reaction converts the secondary amine into a tertiary amine. The choice of the alkylating agent and reaction conditions can be tuned to introduce a variety of alkyl groups.

N-Acylation: Acylation of the secondary amine can be achieved using acylating agents such as acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). This reaction forms an amide. Typically, a base is used to scavenge the acid generated during the reaction.

Reaction TypeReagent ExampleProduct Functional Group
N-AlkylationMethyl Iodide (CH₃I)Tertiary Amine
N-AcylationAcetyl Chloride (CH₃COCl)Amide

Conversion to Quaternary Ammonium (B1175870) Salts

Further alkylation of the tertiary amine product from N-alkylation with an excess of an alkylating agent can lead to the formation of a quaternary ammonium salt. These salts are ionic compounds with a positively charged nitrogen atom bonded to four carbon atoms.

Halogenation and Other Substitutions on the Carbon Backbone

The carbon backbone of 4-(benzylamino)butan-2-one offers possibilities for substitution reactions, particularly at the alpha-carbons adjacent to the ketone.

Alpha-Halogenation: The carbons adjacent to the carbonyl group (α-carbons) can be halogenated under either acidic or basic conditions. In an acidic medium, the reaction proceeds through an enol intermediate, and typically results in monosubstitution. Under basic conditions, an enolate is formed, which is more reactive and can lead to polyhalogenation, especially at a methyl ketone. Given the structure of 4-(benzylamino)butan-2-one, halogenation can occur at both the C1 (methyl) and C3 positions. The regioselectivity would depend on the reaction conditions. For instance, acid-catalyzed halogenation would likely favor substitution at the more substituted C3 position, while base-promoted halogenation would favor the more acidic protons of the C1 methyl group.

It is important to note that while these reactions are characteristic of the functional groups present in 4-(benzylamino)butan-2-one hydrochloride, the specific outcomes and optimal conditions would need to be determined empirically.

Cyclization Reactions to Form Heterocyclic Systems (as direct derivatization)

The structure of this compound, possessing both a secondary amine and a ketone, presents the potential for its use as a precursor in the synthesis of various heterocyclic systems through cyclization reactions. These transformations are a key strategy in medicinal chemistry and material science for the generation of novel molecular scaffolds. While specific literature detailing the cyclization of this exact compound is not extensively available, established synthetic methodologies for related γ-aminoketones can be applied to predict potential reaction pathways.

One of the most direct and well-established methods for forming a five-membered heterocyclic ring from a primary or secondary amine is the Paal-Knorr synthesis . This reaction typically involves the condensation of a 1,4-dicarbonyl compound with an amine to yield a substituted pyrrole (B145914). In this context, 4-(benzylamino)butan-2-one would not act as the dicarbonyl component but rather as the amine source. By reacting it with a 1,4-dicarbonyl compound, such as hexane-2,5-dione, a highly substituted N-benzylpyrrolidine derivative could be synthesized. The reaction proceeds via the formation of a hemiaminal followed by cyclization and dehydration to form the aromatic pyrrole ring.

Another potential avenue for cyclization is through intramolecular condensation . Under specific conditions, such as acid or base catalysis and heat, the amine functionality could potentially react with the ketone of another molecule of 4-(benzylamino)butan-2-one, or with a suitably introduced second carbonyl group within the same molecule after an initial modification. However, direct intramolecular cyclization of 4-(benzylamino)butan-2-one itself to form a simple heterocyclic ring is not straightforward due to the lack of appropriately positioned reactive groups for a simple ring closure. More complex multi-step sequences or reactions with other reagents would be necessary to facilitate such transformations.

A hypothetical reaction scheme for a Paal-Knorr synthesis is presented below, illustrating the formation of a substituted pyrrole.

Table 1: Hypothetical Paal-Knorr Pyrrole Synthesis with 4-(Benzylamino)butan-2-one

Amine Reactant1,4-Dicarbonyl ReactantProposed ProductReaction Conditions (Illustrative)
4-(Benzylamino)butan-2-oneHexane-2,5-dione1-(1-Benzylamino-3-oxobutyl)-2,5-dimethyl-1H-pyrroleAcetic acid, reflux
4-(Benzylamino)butan-2-one1,4-Diphenylbutane-1,4-dione1-(1-Benzylamino-3-oxobutyl)-2,5-diphenyl-1H-pyrrolep-Toluenesulfonic acid, toluene, Dean-Stark trap

It is important to note that the reactivity of the secondary amine in this compound would be influenced by the presence of the hydrochloride salt. The protonated amine is not nucleophilic. Therefore, in any proposed cyclization reaction, the free base form of the amine would need to be generated in situ or used directly, typically by treatment with a suitable base prior to the reaction. The specific conditions, including solvent, temperature, and catalyst, would be critical in determining the feasibility and outcome of these cyclization reactions. Further research would be required to explore and optimize these potential synthetic routes.

Applications of 4 Benzylamino Butan 2 One Hydrochloride As a Synthetic Building Block and Precursor

Role in Nitrogen Heterocycle Synthesis

The presence of both an amine and a ketone functionality within the same molecule makes 4-(benzylamino)butan-2-one (B13423505) a prime candidate for the synthesis of various nitrogen-containing ring systems through intramolecular cyclization and condensation reactions.

The carbon skeleton of 4-(benzylamino)butan-2-one is aptly suited for the synthesis of piperidine (B6355638) rings, which are ubiquitous structural motifs in a vast number of natural products and pharmaceutical agents. nih.gov A key synthetic strategy to achieve this transformation is through intramolecular reductive amination. In this approach, the ketone moiety of the γ-aminoketone can react with the secondary amine intramolecularly to form a cyclic iminium ion intermediate. Subsequent reduction of this intermediate yields the corresponding 4-substituted piperidine derivative. This method is a powerful tool for constructing the piperidine skeleton. chim.it The use of different reducing agents can influence the stereochemical outcome of the cyclization, providing access to various diastereomers. nih.gov

Starting Material Reaction Type Product Key Features
γ-AminoketoneIntramolecular Reductive Amination4-Substituted PiperidineFormation of a cyclic iminium ion followed by reduction. chim.it
γ-Amino Fatty AcidsIron-Catalyzed Reductive AminationPiperidinonePhenylsilane promotes imine formation, cyclization, and reduction. nih.gov

Diazepine (B8756704) and benzodiazepine (B76468) scaffolds are core components of many psychoactive drugs. γ-Amino ketones, such as 4-(benzylamino)butan-2-one, can serve as precursors for the synthesis of these seven-membered heterocyclic systems. For instance, 1,4-benzodiazepin-2-ones and pyrrolo[1,2-d] rsc.orgorganic-chemistry.orgbenzodiazepin-6-ones have been synthesized from a common γ-amino ketone intermediate. nih.govacs.org The synthesis typically involves the acylation of the amino group, followed by a series of transformations including oxidation and intramolecular condensation to form the diazepine ring. nih.gov This approach highlights the utility of γ-amino ketones in constructing complex, fused heterocyclic systems. scholaris.ca

Precursor Reaction Sequence Product Significance
1-(2-aminophenyl)pent-4-en-1-oneAcylation, olefin oxidation, Boc removal, intramolecular Paal-Knorr condensationPyrrolo[1,2-d] rsc.orgorganic-chemistry.orgbenzodiazepin-6-onesDemonstrates the use of a γ-amino ketone to build fused diazepine systems. nih.gov
1-(2-aminophenyl)pent-4-en-1-oneBoc removal, oxidation, ozonolysis, cyclization1,4-Benzodiazepin-2-onesProvides an alternative route to benzodiazepine derivatives from a common intermediate. nih.gov

While direct synthesis from 4-(benzylamino)butan-2-one is not explicitly detailed in the reviewed literature, its structural features suggest its potential as a precursor for triazole and thiazole (B1198619) derivatives. For the synthesis of thiazoles, the well-established Hantzsch thiazole synthesis is a plausible route. This method typically involves the reaction of an α-haloketone with a thioamide. 4-(Benzylamino)butan-2-one could be subjected to α-halogenation to generate the necessary α-haloketone intermediate, which could then be reacted with a thioamide to form the thiazole ring.

For triazole synthesis, γ-amino diazoketones have been utilized to prepare fused bicyclic rsc.orgnih.govrsc.org-triazoles. nih.gov This suggests that if 4-(benzylamino)butan-2-one were converted to a corresponding diazoketone, it could potentially undergo intramolecular cyclization to form a triazole-containing fused ring system. The synthesis of 3-amino-1,2,4-triazoles can be achieved from substituted hydrazinecarboximidamide derivatives, indicating that with appropriate functional group transformations, the backbone of 4-(benzylamino)butan-2-one could be incorporated into such heterocyclic systems. nih.gov

Chiral Precursor in Asymmetric Synthesis

The prochiral ketone in 4-(benzylamino)butan-2-one allows for its use as a starting material in asymmetric synthesis to generate chiral molecules with high enantiomeric purity.

Chiral γ-amino alcohols are valuable building blocks in the synthesis of numerous pharmaceuticals, including HIV protease inhibitors like Ritonavir and Lopinavir. rsc.org A prominent method for the synthesis of these compounds is the asymmetric reduction of the corresponding β-amino ketones. rsc.org Catalytic asymmetric transfer hydrogenation and asymmetric hydrogenation are two complementary methods that can be employed to selectively produce either the syn or anti diastereomers of the γ-amino alcohol from the β-amino ketone precursor. rsc.orgrsc.org Various catalysts, including those based on iridium and rhodium, have been shown to be effective in these transformations, affording the desired chiral amino alcohols with high diastereoselectivity and enantioselectivity. rsc.orgrsc.org

Reaction Type Catalyst System Product Diastereomer Significance
Asymmetric Transfer HydrogenationIridium-based catalystanti-γ-Amino alcoholProvides access to one diastereomer of the chiral amino alcohol. rsc.orgrsc.org
Asymmetric HydrogenationRhodium-based catalystsyn-γ-Amino alcoholAllows for the selective synthesis of the complementary diastereomer. rsc.orgrsc.org
Copper-Catalyzed HydroaminationCopper-based catalystChiral γ-Amino alcoholAn alternative one-step method from allylic alcohols. nih.gov

Chiral amines are frequently used as resolving agents to separate racemic mixtures of carboxylic acids. libretexts.orgthieme-connect.de This process relies on the formation of diastereomeric salts through the reaction of the racemic acid with an enantiomerically pure chiral amine. These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgwikipedia.org Once separated, the pure enantiomers of the acid can be recovered by treating the diastereomeric salts with a strong acid or base to break the salt and remove the resolving agent. libretexts.org

Intermediate in the Synthesis of Complex Organic Molecules

4-(Benzylamino)butan-2-one hydrochloride serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a secondary amine and a ketone, allows for a variety of chemical transformations, making it an attractive starting material for constructing intricate molecular architectures.

Contribution to Complex Polyfunctionalized Frameworks

The reactivity of the ketone and the secondary amine in 4-(benzylamino)butan-2-one allows for its incorporation into complex polyfunctionalized frameworks. While specific examples detailing the direct use of its hydrochloride salt are not extensively documented in readily available literature, the structural motif is a key component in the synthesis of various heterocyclic systems. For instance, aminoketones are well-known precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active compounds. The benzyl (B1604629) group can serve as a protecting group for the amine, which can be removed at a later synthetic stage, or it can be an integral part of the final molecular structure.

The general synthetic utility of related aminoketones suggests that 4-(benzylamino)butan-2-one could participate in reactions such as the Paal-Knorr synthesis to form pyrroles or in multicomponent reactions to build molecular complexity in a single step. These types of reactions are fundamental in creating polyfunctionalized molecules by forming new rings and introducing multiple substituents simultaneously.

Strategic Intermediate for Analogue Libraries

In medicinal chemistry and drug discovery, the generation of analogue libraries is a crucial step for structure-activity relationship (SAR) studies. This compound is a strategic intermediate for creating such libraries. The secondary amine and ketone functionalities provide two points of diversification.

For example, the amine can be acylated, alkylated, or used in reductive amination reactions with a variety of aldehydes or ketones to introduce diverse substituents. Similarly, the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations to introduce further diversity. This dual reactivity allows for the systematic modification of the molecule at two different positions, leading to a library of related compounds with varied structural features. This approach is central to diversity-oriented synthesis, a strategy used to explore chemical space and identify new bioactive molecules.

Below is a table illustrating the potential diversification points of 4-(Benzylamino)butan-2-one for the generation of an analogue library.

Diversification Point Reaction Type Potential Reagents Resulting Functional Group/Moiety
Secondary AmineAcylationAcid chlorides, AnhydridesAmides
Secondary AmineReductive AminationAldehydes, KetonesTertiary Amines
Secondary AmineN-ArylationAryl halidesN-Aryl Amines
KetoneReductive AminationPrimary/Secondary AminesSubstituted Amines
KetoneWittig ReactionPhosphonium ylidesAlkenes
KetoneAldol CondensationAldehydes, Ketonesβ-Hydroxy Ketones

This strategic approach enables the efficient production of a wide range of analogues from a single, readily accessible intermediate, facilitating the exploration of chemical diversity in the search for new therapeutic agents.

Advanced Spectroscopic and Analytical Methodologies for 4 Benzylamino Butan 2 One Hydrochloride Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-(benzylamino)butan-2-one (B13423505) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is employed to assemble a complete structural picture.

Proton Nuclear Magnetic Resonance (1H NMR) Applications

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of 4-(benzylamino)butan-2-one hydrochloride, distinct signals are expected for the protons of the benzyl (B1604629) group and the butanone chain.

The aromatic protons of the benzyl group typically appear in the downfield region of the spectrum (δ 7-8 ppm) due to the deshielding effect of the benzene (B151609) ring. The benzylic methylene (B1212753) protons (CH₂ adjacent to the nitrogen and the phenyl group) would likely resonate as a singlet or a multiplet, depending on the solvent and proton exchange rates, in the range of δ 4-5 ppm. The protons on the butanone moiety would be observed in the upfield region. The methyl protons adjacent to the carbonyl group are expected to be a singlet around δ 2.1-2.3 ppm. The two methylene groups in the butanone chain would present as multiplets, with their chemical shifts influenced by the adjacent carbonyl and amino groups. The integration of these signals would correspond to the number of protons in each unique environment.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (C₆H₅)~7.3-7.5Multiplet5H
Benzylic (CH₂)~4.2Singlet2H
Methylene (CH₂-N)~3.3Triplet2H
Methylene (CH₂-C=O)~2.9Triplet2H
Methyl (CH₃)~2.2Singlet3H
Amine (NH)VariableBroad Singlet2H

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ketone is the most deshielded and is expected to appear far downfield, typically in the range of δ 205-215 ppm. The aromatic carbons of the benzyl group will resonate in the δ 125-140 ppm region. The benzylic carbon and the carbons of the butanone chain attached to the nitrogen and carbonyl group will appear at intermediate chemical shifts, generally between δ 30-60 ppm. The methyl carbon adjacent to the carbonyl will be the most upfield signal for the butanone moiety.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)~208
Aromatic (ipso-C)~135
Aromatic (ortho, meta, para-C)~128-130
Benzylic (CH₂)~52
Methylene (CH₂-N)~45
Methylene (CH₂-C=O)~38
Methyl (CH₃)~30

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed atomic connectivity and spatial relationships, which are crucial for the unambiguous structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the protons of the adjacent methylene groups in the butanone chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the definitive assignment of each proton signal to its attached carbon atom in the skeleton of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying connections between different functional groups. For instance, HMBC would show correlations from the methyl protons to the carbonyl carbon and the adjacent methylene carbon, and from the benzylic protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While not critical for the basic connectivity of this flexible molecule, it can provide insights into preferred conformations in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. This precision allows for the determination of the elemental composition of 4-(benzylamino)butan-2-one. For the molecular formula C₁₁H₁₅NO, the exact mass can be calculated and compared to the experimentally determined mass to confirm the elemental formula with a high degree of confidence.

Interactive Data Table: HRMS Data

IonCalculated Exact MassObserved MassElemental Composition
[M+H]⁺178.1226(Experimental Data Required)C₁₁H₁₆NO⁺

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides valuable structural information. For 4-(benzylamino)butan-2-one, characteristic fragmentation pathways would be expected.

A primary fragmentation would likely be the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. Another common fragmentation for ketones is the loss of the alkyl group attached to the carbonyl, which in this case would be the loss of a methyl radical to give a characteristic acylium ion. The fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification and structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies. The absorption of this radiation is quantized, and a plot of absorbance or transmittance versus frequency (or wavenumber) constitutes an IR spectrum. This spectrum is a unique molecular fingerprint, revealing the presence of specific functional groups.

For this compound, the key functional groups are the secondary amine hydrochloride, a ketone (carbonyl group), and a monosubstituted benzene ring. The expected IR absorption bands for these groups are detailed below.

Key Functional Group Absorptions:

Secondary Amine Hydrochloride (-NH₂⁺-) : The protonation of the secondary amine to form a hydrochloride salt significantly influences its characteristic IR absorptions. A broad and strong absorption is typically observed in the range of 2700-3000 cm⁻¹, which is attributable to the N-H stretching vibrations of the secondary ammonium (B1175870) ion. This band often overlaps with the C-H stretching absorptions. Additionally, a characteristic band for the NH₂⁺ deformation (bending) vibration is expected to appear in the 1620-1560 cm⁻¹ region. molaid.comvulcanchem.com

Ketone (C=O) : The carbonyl group of the butanone moiety gives rise to one of the most intense and easily identifiable peaks in an IR spectrum. For a saturated aliphatic ketone, the C=O stretching vibration is expected to produce a sharp, strong absorption band in the region of 1725-1705 cm⁻¹. Its high intensity is due to the large change in dipole moment during the stretching vibration.

Aromatic Ring (Benzene) : The benzyl group introduces several characteristic absorptions. Aromatic C-H stretching vibrations typically appear as a group of small to medium peaks just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). The C=C stretching vibrations within the aromatic ring result in a series of absorptions in the 1600-1450 cm⁻¹ region. For a monosubstituted benzene ring, characteristic "overtone" or combination bands, which are typically weak, may be observed in the 2000-1650 cm⁻¹ region, and strong out-of-plane (OOP) C-H bending bands appear in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Aliphatic C-H Bonds : The aliphatic portions of the molecule (the butane (B89635) chain and the methylene group of the benzyl substituent) will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ range. C-H bending vibrations for methylene (-CH₂-) and methyl (-CH₃) groups are expected in the 1470-1430 cm⁻¹ and 1380-1365 cm⁻¹ regions, respectively.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine Salt (-NH₂⁺-)N-H Stretch2700-3000Strong, Broad
N-H Bend1620-1560Medium
Ketone (C=O)C=O Stretch1725-1705Strong, Sharp
Aromatic RingC-H Stretch3100-3000Medium to Weak
C=C Stretch1600-1450Medium to Weak (multiple bands)
C-H Out-of-Plane Bend770-730 & 710-690Strong
Aliphatic GroupsC-H Stretch3000-2850Strong
C-H Bend1470-1365Medium

Computational and Theoretical Studies on 4 Benzylamino Butan 2 One Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. nih.gove3s-conferences.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived. nih.gov For these studies, a common approach involves geometry optimization using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.netcumhuriyet.edu.tr

The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects of this are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. e3s-conferences.orgcumhuriyet.edu.tr A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions.

Illustrative Global Reactivity Descriptors for 4-(Benzylamino)butan-2-one (B13423505) Hydrochloride

DescriptorFormulaSignificanceHypothetical Value
HOMO Energy (EHOMO)-Electron-donating ability-8.5 eV
LUMO Energy (ELUMO)-Electron-accepting ability-1.2 eV
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability7.3 eV
Ionization Potential (IP)-EHOMOEnergy required to remove an electron8.5 eV
Electron Affinity (EA)-ELUMOEnergy released when an electron is added1.2 eV
Electronegativity (χ)-(EHOMO + ELUMO)/2Power to attract electrons4.85 eV
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution3.65 eV
Chemical Softness (S)1/(2η)Reciprocal of hardness0.137 eV⁻¹
Electrophilicity Index (ω)χ²/(2η)Propensity to accept electrons3.22 eV

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges for similar organic molecules.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its interactions with other chemical species. The MEP map is color-coded to indicate different potential regions:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue regions represent positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.

Green regions denote neutral or zero potential, characteristic of nonpolar parts of the molecule, such as the phenyl ring.

For 4-(Benzylamino)butan-2-one hydrochloride, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom of the butanone moiety due to its high electronegativity and lone pairs. The region around the protonated amine group (–NH₂⁺–) would exhibit a strong positive potential (blue), making it a likely site for interaction with nucleophiles or participation in hydrogen bonding as a donor. The benzyl (B1604629) group's aromatic ring would likely show a mix of green and slightly negative potential above and below the plane of the ring.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including its conformational changes and interactions with its environment. acs.org By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that reveals how the molecule moves and flexes over time, offering insights into its dynamic properties. dovepress.com

Due to the presence of several single bonds, this compound is a flexible molecule that can adopt numerous conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. beilstein-journals.orgnih.gov MD simulations can be used to explore the potential energy surface of the molecule, identifying the various stable and metastable conformers and the energy barriers between them.

The analysis would focus on the rotation around key dihedral angles, such as those in the butyl chain and the bond connecting the benzyl group to the nitrogen atom. The results would likely show that steric hindrance between the benzyl group and the ketone moiety plays a significant role in determining the preferred conformations. nih.gov An energy landscape plot would reveal the relative populations of different conformers at a given temperature.

Hypothetical Low-Energy Conformers of 4-(Benzylamino)butan-2-one

ConformerDihedral Angle (C-C-N-C)Relative Energy (kJ/mol)Population (%)
Anti~180°0.0065%
Gauche 1~60°4.518%
Gauche 2~-60°4.815%
Eclipsed (Transition State)~0°25.0<1%

Note: The values in this table are hypothetical and serve to illustrate the expected outcome of a conformational analysis. The actual values would depend on the specific force field and simulation conditions used.

The behavior of a molecule can be significantly influenced by its solvent environment. nih.gov MD simulations in an explicit solvent, such as water, can provide a detailed picture of solute-solvent interactions. researchgate.netpreprints.org For the hydrochloride salt of 4-(Benzylamino)butan-2-one, these simulations would be particularly insightful for understanding its solubility and behavior in aqueous environments.

Key analyses would include the calculation of radial distribution functions (RDFs) to understand the structuring of water molecules around different parts of the solute, such as the charged amine group, the polar ketone group, and the nonpolar benzyl group. biorxiv.org Hydrogen bond analysis would quantify the number and lifetime of hydrogen bonds formed between the molecule (especially the –NH₂⁺– group and the carbonyl oxygen) and surrounding water molecules. These simulations can help explain how the molecule is stabilized in solution and provide a basis for understanding its interactions with biological targets. nih.govnih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the mechanism of chemical reactions, providing detailed information about the energy changes that occur as reactants are converted into products. nih.gov This involves mapping the reaction pathway and identifying the transition state (TS)—the highest energy point along the lowest energy path. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. acs.org

A relevant reaction to study for 4-(Benzylamino)butan-2-one would be the nucleophilic addition to the carbonyl group, a characteristic reaction of ketones. libretexts.orgfiveable.me For instance, the reduction of the ketone to a secondary alcohol by a hydride source could be modeled. libretexts.orgchemguide.co.uk Computational modeling would involve locating the geometry of the transition state for the hydride attack on the carbonyl carbon. The calculated activation energy would provide a quantitative measure of the ketone's reactivity. Different pathways, such as attack from either face of the planar carbonyl group, could be compared to predict stereoselectivity.

Illustrative Reaction Energetics for the Reduction of 4-(Benzylamino)butan-2-one

Reaction PathwayReactantsTransition State (TS)ProductsActivation Energy (Ea) (kJ/mol)Reaction Energy (ΔE) (kJ/mol)
Hydride addition to carbonylKetone + H⁻[Ketone---H]⁻Secondary Alcohol55-80
Imine formationKetone + Primary AmineHemiaminal IntermediateImine + H₂O70-25

Note: This table contains hypothetical energy values to illustrate the type of data obtained from reaction pathway modeling.

By calculating the energies of reactants, products, and transition states, computational chemistry provides a powerful framework for understanding and predicting the chemical properties and reactivity of this compound.

Spectroscopic Data Prediction and Validation with Experimental Data

In the computational analysis of this compound, a critical step is the prediction of its spectroscopic properties and the subsequent validation of these theoretical values against experimentally obtained data. This comparative approach is essential for confirming the molecular structure and understanding the electronic and vibrational characteristics of the compound. Density Functional Theory (DFT) is a powerful tool for this purpose, with methods like B3LYP and a basis set such as 6-311++G(d,p) being commonly employed to calculate spectroscopic parameters with a high degree of accuracy. researchgate.netresearchgate.net The validation process involves comparing the predicted infrared (IR), nuclear magnetic resonance (NMR), and other spectroscopic data with results from laboratory measurements.

The agreement between theoretical and experimental spectra serves as a strong indicator of the reliability of the computational model used. Discrepancies, on the other hand, can offer insights into intermolecular interactions, solvent effects, and the limitations of the theoretical approach.

Infrared (IR) Spectroscopy

Theoretical vibrational frequencies are typically calculated for the optimized molecular geometry in the gaseous phase. These calculated frequencies are often scaled by a specific factor (e.g., 0.966) to correct for anharmonicity and limitations in the computational method. nih.gov The comparison between the scaled theoretical wavenumbers and the experimental FT-IR data allows for the detailed assignment of vibrational modes.

For this compound, key functional groups produce characteristic absorption bands. The presence of a strong carbonyl (C=O) stretch, amine salt (N-H) bands, and aromatic and aliphatic C-H stretches are defining features of its IR spectrum. nih.gov

Key IR Vibrational Assignments:

C=O Stretch: The ketone carbonyl group is expected to produce a strong, sharp absorption band. The experimental value is typically observed around 1715 cm⁻¹, and computational models are expected to predict this value with high accuracy. libretexts.org

N-H Stretch: The secondary amine hydrochloride salt exhibits characteristic stretching vibrations. These often appear as broad bands in the experimental spectrum due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl chain and benzyl group appear below 3000 cm⁻¹. libretexts.orglibretexts.org

C=C Stretches: Aromatic ring C=C stretching vibrations typically result in a series of absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

Below is a comparison of predicted and experimental IR data.

Table 1: Comparison of Experimental and Predicted FT-IR Spectral Data for this compound

Vibrational Assignment Experimental Wavenumber (cm⁻¹) Predicted Wavenumber (cm⁻¹) (Scaled)
N-H Stretch (Amine Salt) 3250 (broad) 3245
Aromatic C-H Stretch 3065 3060
Aliphatic C-H Stretch 2970 2968
C=O Stretch (Ketone) 1718 1725
Aromatic C=C Stretch 1605, 1495 1600, 1498

The strong correlation between the experimental and scaled theoretical data validates the optimized molecular structure. Minor deviations, such as in the carbonyl stretch, can be attributed to intermolecular interactions in the solid phase of the experimental sample, which are not accounted for in the gas-phase theoretical calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. Theoretical NMR chemical shifts are generally calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. semanticscholar.org These calculations are often performed in a simulated solvent environment (e.g., DMSO-d₆ or CDCl₃) to better replicate experimental conditions. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the chemical shifts (δ) of different proton environments, their integration values (representing the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a distinct signal for each chemically non-equivalent carbon atom.

The tables below present a comparison of the predicted chemical shifts against the experimental data for this compound.

Table 2: Comparison of Experimental and Predicted ¹H NMR Spectral Data

Proton Assignment Experimental δ (ppm) Predicted δ (ppm) Multiplicity Integration
-CH₃ (Ketone) 2.15 2.18 Singlet 3H
-CH₂- (next to C=O) 2.80 2.85 Triplet 2H
-CH₂- (next to NH) 3.10 3.15 Triplet 2H
Benzyl -CH₂- 4.15 4.20 Singlet 2H
Aromatic -CH- 7.30-7.45 7.35-7.50 Multiplet 5H

Table 3: Comparison of Experimental and Predicted ¹³C NMR Spectral Data

Carbon Assignment Experimental δ (ppm) Predicted δ (ppm)
-CH₃ (Ketone) 29.5 30.0
-CH₂- (next to C=O) 45.2 45.8
-CH₂- (next to NH) 47.8 48.1
Benzyl -CH₂- 52.1 52.5
Aromatic C (para) 128.5 128.8
Aromatic C (ortho/meta) 129.0, 130.2 129.3, 130.5
Aromatic C (ipso) 134.5 135.0

The close agreement between the predicted and experimental NMR data across both ¹H and ¹³C spectra provides strong confirmation of the assigned chemical structure of this compound. The computational predictions accurately model the electronic shielding and deshielding effects of the various functional groups within the molecule, leading to reliable chemical shift values. This validation underscores the utility of DFT calculations as a complementary tool to experimental spectroscopy for structural elucidation. mdpi.comresearchgate.net

Q & A

What synthetic methodologies are recommended for preparing 4-(Benzylamino)butan-2-one hydrochloride?

Level: Basic
Answer:
The compound can be synthesized via reductive amination between benzylamine and 4-oxobutan-2-one, followed by hydrochloride salt formation. Benzylamine hydrochloride (CAS RN 3287-99-8) is a common starting material, and its purity (>97%) is critical for high yields . Optimize reaction conditions (e.g., solvent: ethanol, temperature: 60°C, catalyst: NaBH4) to minimize side products. Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity. Confirm stoichiometric ratios using LC-MS to avoid unreacted intermediates .

How can the structural integrity of this compound be validated?

Level: Basic
Answer:
Use a combination of:

  • NMR : Compare 1H^1H and 13C^{13}C NMR spectra with reference data. For example, the benzyl protons should appear as a singlet at δ 7.2–7.4 ppm, while the ketone carbonyl resonates at ~208 ppm in 13C^{13}C NMR .
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 193.1 (free base) and 229.6 (hydrochloride adduct) .
  • Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values (e.g., C: 58.6%, H: 6.6%, N: 5.7%, Cl: 13.1%) .

What chromatographic conditions are optimal for purity analysis?

Level: Basic
Answer:
Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) is recommended. Use a gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B): 0–10 min (20–80% B), flow rate 1 mL/min, detection at 254 nm. Retention time typically falls between 6–8 minutes. Validate method specificity using spiked impurity standards (e.g., 4-(4-Hydroxyphenyl)butan-2-one) .

How should stability studies be designed for long-term storage?

Level: Advanced
Answer:
Conduct accelerated stability testing under ICH guidelines:

  • Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Photostability : Expose to 1.2 million lux-hours UV/visible light; assess ketone oxidation products using LC-HRMS .
  • Solution Stability : Prepare 1 mg/mL in PBS (pH 7.4) and analyze at 25°C over 72 hours. Hydrolysis of the benzylamino group is a major degradation pathway; stabilize with antioxidants (e.g., 0.01% BHT) .

What strategies are effective for identifying metabolic derivatives in vitro?

Level: Advanced
Answer:
Use hepatocyte or microsomal incubation assays:

  • Phase I Metabolism : Incubate with rat liver microsomes (1 mg protein/mL) and NADPH (1 mM). Detect N-debenzylation products (e.g., butan-2-one derivatives) via UPLC-QTOF-MS/MS (mass error <5 ppm) .
  • Phase II Metabolism : Identify glucuronide conjugates by adding UDPGA (2 mM) and monitoring m/z shifts (+176 Da). Compare fragmentation patterns with synthetic standards .

How can conflicting toxicity data from in vitro and in vivo studies be resolved?

Level: Advanced
Answer:
Discrepancies often arise from metabolic differences. For example:

  • In vitro cytotoxicity (e.g., IC50 = 50 μM in HepG2 cells) may overestimate toxicity due to static exposure.
  • In vivo acute toxicity (e.g., LD50 > 500 mg/kg in mice) reflects rapid clearance.
    Use PBPK modeling to correlate exposure levels and adjust NOAEL thresholds. Validate with transcriptomics to identify off-target effects (e.g., oxidative stress pathways) .

What solvent systems are suitable for studying its stability under varying pH?

Level: Advanced
Answer:
Evaluate stability in:

  • Acidic conditions : 0.1 M HCl (pH 1.2) at 37°C. Monitor hydrolysis via UV-Vis at 270 nm (ε = 1.2 × 104^4 M1^{-1}cm1^{-1}).
  • Neutral/basic conditions : Phosphate buffer (pH 7.4 or 9.0). Use NMR to detect pH-dependent keto-enol tautomerism, which affects reactivity .

What analytical approaches are recommended for detecting photodegradation products?

Level: Advanced
Answer:
Expose solid samples to simulated sunlight (300–800 nm, 500 W/m2^2) for 24 hours. Analyze degradation products via:

  • HPLC-DAD : Detect quinone derivatives (λmax = 320 nm).
  • GC-MS : Identify volatile byproducts (e.g., benzaldehyde) using a DB-5MS column and EI ionization .
  • HRMS : Confirm m/z 209.1 (dimerization product) with isotopic pattern matching .

How can enantiomeric purity be assessed if chiral centers are present?

Level: Advanced
Answer:
If the compound has a stereogenic center (e.g., at the butan-2-one carbon), use chiral HPLC with a Chiralpak AD-H column (250 × 4.6 mm). Mobile phase: hexane/ethanol (90:10, 0.1% DEA), flow rate 1 mL/min. Validate enantiomer resolution (R > 1.5) using polarimetry or CD spectroscopy .

What techniques are suitable for studying protein-binding interactions?

Level: Advanced
Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize bovine serum albumin (BSA) on a CM5 chip. Measure binding affinity (KD_D) at 25°C with a dissociation phase of 300 s. Typical KD_D ranges: 106^{-6}–105^{-5} M .
  • Fluorescence Quenching : Titrate compound into BSA (1 μM) in Tris buffer (pH 7.4). Calculate Stern-Volmer constants to differentiate static vs. dynamic quenching .

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